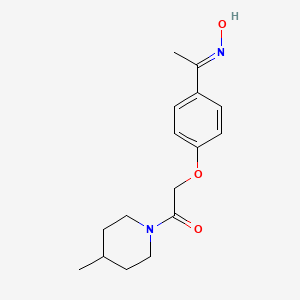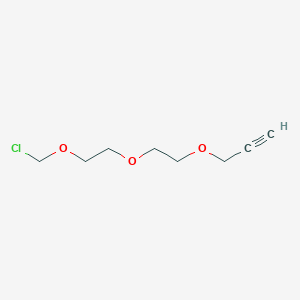
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . This compound is characterized by the presence of a propyne group attached to a chain of ethoxy and chloromethoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves several steps. One common method includes the reaction of propargyl alcohol with ethylene oxide to form 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with chloromethyl ether under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the triple bond can be achieved using hydrogenation catalysts to form alkanes.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The propyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions enable the compound to modify biomolecules and materials, influencing their properties and functions .
Comparison with Similar Compounds
3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne can be compared with similar compounds, such as:
3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne: This compound contains an azido group instead of a chloromethoxy group, making it useful in click chemistry for bioconjugation.
3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne: This compound has a prop-2-yn-1-yloxy group, which can undergo similar reactions but with different reactivity and selectivity.
3-(2-(2-(Aminoethoxy)ethoxy)prop-1-yne: This compound contains an amino group, making it useful in the synthesis of amine-containing molecules and materials.
The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-[2-[2-(chloromethoxy)ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C8H13ClO3/c1-2-3-10-4-5-11-6-7-12-8-9/h1H,3-8H2 |
InChI Key |
PXBRDEQOMGBPGH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



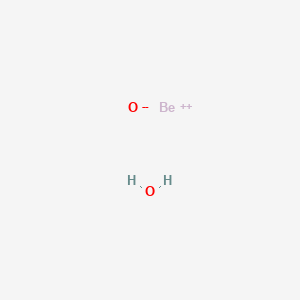
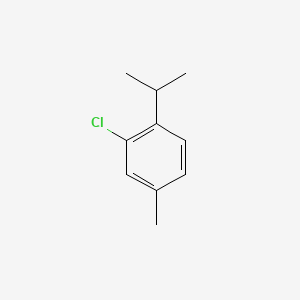

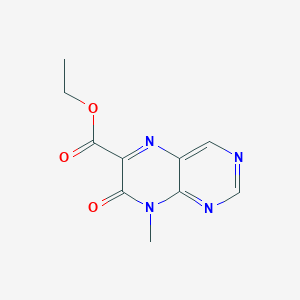
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

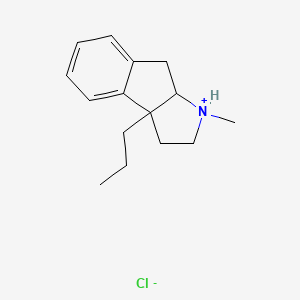
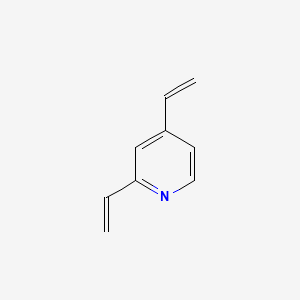
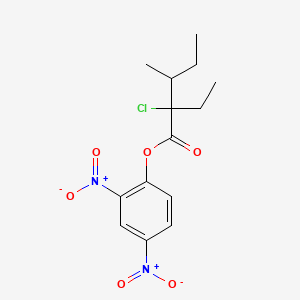
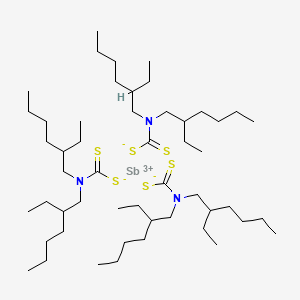
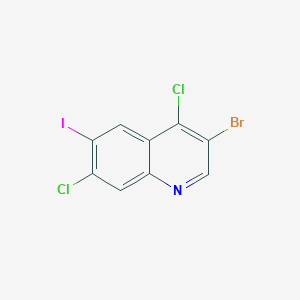
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
